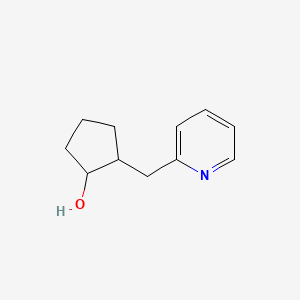

2-(Pyridin-2-ylmethyl)cyclopentan-1-ol

Description

Contextualization within Modern Synthetic Organic Chemistry

In the landscape of contemporary synthetic organic chemistry, there is a continuous drive towards the creation of molecules with high degrees of complexity and functionality. The field is rapidly evolving to meet the demands for new materials, pharmaceuticals, and technologies that are both effective and environmentally responsible. researchgate.net The synthesis of compounds like 2-(Pyridin-2-ylmethyl)cyclopentan-1-ol is emblematic of this trend, as it involves the combination of distinct chemical scaffolds to generate novel structures with potentially unique properties.

Modern synthetic strategies increasingly focus on the efficient and selective construction of complex molecules. researchgate.net The development of new catalytic methods, green chemistry principles, and the exploration of interdisciplinary fields such as organometallic and medicinal chemistry are central to this endeavor. longdom.org The synthesis of hybrid molecules like the one often requires innovative approaches to control stereochemistry and functional group compatibility, pushing the boundaries of current synthetic methodologies.

Strategic Significance of Pyridine (B92270) and Cyclopentanol (B49286) Scaffolds in Molecular Design

The pyridine ring is a ubiquitous and highly valued scaffold in medicinal chemistry and drug design. nih.gov Its nitrogen atom allows it to act as a hydrogen bond acceptor and imparts polarity, which can significantly influence a molecule's pharmacokinetic properties, such as solubility and metabolic stability. nih.govdntb.gov.ua Pyridine-containing compounds have demonstrated a wide array of biological activities and are found in numerous FDA-approved drugs, including those with anticancer, antiviral, and anti-inflammatory properties. nih.govnih.govrsc.org The versatility of the pyridine ring, with its capacity for various chemical modifications, makes it a privileged structure in the design of new therapeutic agents. rsc.orgresearchgate.net

Similarly, the cyclopentanol scaffold is a key building block in the synthesis of a diverse range of organic compounds. ontosight.ai Its five-membered ring structure can introduce conformational rigidity, which is often desirable in drug design to enhance binding affinity to biological targets. The hydroxyl group of the cyclopentanol moiety can participate in hydrogen bonding and serves as a handle for further functionalization. ontosight.ai Derivatives of cyclopentanol have been explored for their potential in pharmaceuticals, agrochemicals, and materials science, with some exhibiting promising biological activities. ontosight.aiontosight.ai The combination of these two scaffolds in this compound suggests a molecule with a rich potential for biological interaction and further chemical elaboration.

Overview of Current Research Trajectories for Multifunctional Organics

Current research in organic chemistry is increasingly focused on the development of multifunctional compounds—molecules that possess multiple properties or can perform several functions. This trend is driven by the need for more efficient and sophisticated solutions in areas ranging from medicine to materials science. solubilityofthings.com The design and synthesis of such compounds often involve the integration of different functional groups and structural motifs to achieve synergistic effects.

A significant area of focus is the development of new therapeutic agents with improved efficacy and reduced side effects. researchgate.net Researchers are exploring novel molecular frameworks that can interact with multiple biological targets or combine therapeutic and diagnostic capabilities. mdpi.com Furthermore, there is a growing emphasis on sustainable and green chemistry, which seeks to develop environmentally benign synthetic processes and utilize renewable starting materials. researchgate.net The study of compounds like this compound aligns with these trajectories, as it provides a platform for exploring new chemical space and developing synthetic methods that are both innovative and sustainable. The investigation into such multifunctional organics is pushing the frontiers of what is possible in molecular science.

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

2-(pyridin-2-ylmethyl)cyclopentan-1-ol |

InChI |

InChI=1S/C11H15NO/c13-11-6-3-4-9(11)8-10-5-1-2-7-12-10/h1-2,5,7,9,11,13H,3-4,6,8H2 |

InChI Key |

GKLCSXJFISOWDF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)O)CC2=CC=CC=N2 |

Origin of Product |

United States |

Retrosynthetic Strategies and Precursor Design for 2 Pyridin 2 Ylmethyl Cyclopentan 1 Ol

Critical Analysis of Potential Synthetic Disconnections for the Target Molecule

The structure of 2-(Pyridin-2-ylmethyl)cyclopentan-1-ol offers several logical points for disconnection. A critical analysis of these potential disconnections reveals various synthetic pathways, each with its own set of advantages and challenges. The primary disconnections are considered at the C-C bond between the cyclopentane (B165970) ring and the pyridine (B92270) methylene (B1212753) group, and within the cyclopentanol (B49286) ring itself.

One of the most intuitive disconnections is the bond between the cyclopentane ring and the methylene bridge attached to the pyridine ring (Disconnection A, Figure 1). This leads to a cyclopentanone (B42830) or a related derivative and a pyridin-2-ylmethyl nucleophile or electrophile. For instance, this disconnection suggests the reaction of a pyridin-2-ylmethyl organometallic reagent, such as a Grignard or organolithium reagent, with cyclopentanone. Alternatively, it could involve the alkylation of a cyclopentanone enolate with an electrophilic 2-(halomethyl)pyridine.

Another key disconnection can be made at the C-O bond of the alcohol (Disconnection B, Figure 1). This retrosynthetic step points to 2-(pyridin-2-ylmethyl)cyclopentan-1-one as a direct precursor. The target molecule could then be obtained through the reduction of this ketone. This approach has the advantage of potentially allowing for stereocontrol during the reduction step to form the desired diastereomer of the alcohol.

A more complex set of disconnections can be envisioned within the cyclopentane ring itself (Disconnection C, Figure 1). Such an approach would involve a ring-closing reaction as a key step in the synthesis. For example, a 1,5-dicarbonyl compound could be a precursor, which upon intramolecular aldol (B89426) condensation would form the cyclopentenone ring, followed by further functional group manipulations.

| Disconnection | Precursors | Synthetic Strategy |

| A: C(sp²)-C(sp³) bond | Cyclopentanone and 2-picolyl anion equivalent (e.g., 2-picolyl lithium) | Nucleophilic addition to a carbonyl |

| Cyclopentanone enolate and 2-(halomethyl)pyridine | Enolate alkylation | |

| B: C-O bond | 2-(Pyridin-2-ylmethyl)cyclopentan-1-one | Ketone reduction |

| C: C-C bond in ring | Acyclic precursor (e.g., 6-phenyl-1,5-dicarbonyl compound) | Intramolecular cyclization (e.g., Aldol or Dieckmann condensation) |

Figure 1: Potential synthetic disconnections for this compound.

Identification of Key Stereogenic Centers and Chiral Precursors

The target molecule, this compound, possesses two stereogenic centers at the C1 and C2 positions of the cyclopentane ring. The relative stereochemistry of the hydroxyl group and the pyridin-2-ylmethyl substituent (cis or trans) and the absolute stereochemistry at each center (R or S) must be controlled to synthesize a single enantiomer.

The synthesis of a specific stereoisomer requires a chiral precursor or a stereoselective reaction. Several strategies can be employed:

Chiral Pool Synthesis : This approach utilizes a commercially available enantiopure starting material that already contains one or more of the required stereocenters. For instance, a chiral cyclopentane derivative derived from a natural product could be used. escholarship.orguh.edu

Asymmetric Synthesis : If a suitable chiral precursor is not available, an asymmetric synthesis can be developed. This could involve:

Stereoselective Alkylation : The alkylation of a chiral cyclopentanone enolate or the use of a chiral auxiliary to direct the incoming pyridin-2-ylmethyl group to one face of the enolate. nih.gov

Diastereoselective Reduction : The reduction of the precursor ketone, 2-(pyridin-2-ylmethyl)cyclopentan-1-one, can be controlled to favor one diastereomer. nih.gov The stereochemical outcome can often be predicted by Felkin-Anh or Cram models, or by using a stereoselective reducing agent.

Catalytic Asymmetric Reactions : A catalytic enantioselective reaction could be employed, for example, in the formation of the C-C bond between the pyridine moiety and the cyclopentane ring.

| Strategy | Chiral Precursor/Reagent | Key Transformation |

| Chiral Pool | Enantiopure cyclopentane derivative | Functional group interconversion |

| Asymmetric Alkylation | Cyclopentanone with chiral auxiliary | Diastereoselective enolate alkylation |

| Diastereoselective Reduction | 2-(Pyridin-2-ylmethyl)cyclopentan-1-one | Chiral reducing agent (e.g., CBS reagent) |

| Catalytic Asymmetric Synthesis | Cyclopentenone and pyridin-2-ylmethyl nucleophile | Enantioselective conjugate addition |

Design Principles for Convergent and Divergent Synthetic Routes

A divergent synthesis , on the other hand, begins with a common precursor that is elaborated through different reaction pathways to produce a variety of structurally related compounds. nih.govrsc.org In the context of this compound, a divergent approach could start from a versatile intermediate such as 2-formylcyclopentanone. This intermediate could be subjected to a Wittig-type reaction with a pyridine-derived ylide to introduce the pyridine moiety, followed by reduction and other functionalizations. This strategy is particularly useful for generating a library of analogs for structure-activity relationship studies.

Convergent Route Example:

Fragment A Synthesis: Asymmetric synthesis of (1R,2R)-2-bromocyclopentan-1-ol.

Fragment B Synthesis: Preparation of (pyridin-2-ylmethyl)lithium from 2-picoline.

Coupling: Reaction of Fragment A with Fragment B to form the target molecule.

Divergent Route Example:

Common Intermediate: Synthesis of 2-(pyridin-2-ylmethyl)cyclopentan-1-one.

Divergence Point 1 (Reduction): Stereoselective reduction to afford different diastereomers of the target alcohol.

Divergence Point 2 (Functionalization of Pyridine): Modification of the pyridine ring (e.g., oxidation to the N-oxide, substitution) before or after the formation of the cyclopentanol ring.

Advanced Synthetic Methodologies for 2 Pyridin 2 Ylmethyl Cyclopentan 1 Ol and Its Stereoisomers

Enantioselective and Diastereoselective Cyclopentanol (B49286) Ring Formation

Constructing the chiral cyclopentanol core with the correct stereochemistry is a foundational aspect of the synthesis. This can be achieved by forming the ring from acyclic precursors using asymmetric catalysis or by modifying an existing ring with high stereocontrol.

Asymmetric cyclization reactions offer a powerful route to the cyclopentane (B165970) core, establishing multiple stereocenters in a single step. Organocatalysis, in particular, has emerged as a robust tool for such transformations. One prominent strategy involves a cascade double Michael addition reaction. nih.gov For instance, the reaction of an α,β-unsaturated aldehyde with a β-keto ester containing an electron-deficient olefin, catalyzed by a chiral prolinol derivative, can generate polysubstituted cyclopentanones with up to four contiguous stereocenters in excellent enantioselectivity. nih.gov This cyclopentanone (B42830) intermediate can then be stereoselectively reduced to the desired cyclopentanol.

Radical cyclizations provide another effective method for forming the cyclopentane ring. Intramolecular radical additions can be designed to proceed with high diastereoselectivity, often directed by existing stereocenters or chiral auxiliaries on the acyclic precursor. nih.gov These methods are valuable for constructing cis-fused ring systems, which can be precursors to the target molecule. nih.govrsc.org

An alternative to building the ring from scratch is the stereoselective functionalization of a pre-existing cyclopentanone. The Myers' diastereoselective alkylation protocol, which utilizes a pseudoephedrine chiral auxiliary, is a well-established method for introducing alkyl groups adjacent to a carbonyl with high stereocontrol. nih.gov In this approach, a chiral enolate derived from a cyclopentanone-pseudoephedrine amide would be alkylated with a 2-(halomethyl)pyridine. Subsequent removal of the auxiliary would yield the desired 2-(pyridin-2-ylmethyl)cyclopentanone with a defined stereocenter, ready for stereoselective reduction of the ketone.

Stereocontrolled Functional Group Interconversions of Precursors

When a suitable cyclopentane skeleton is available, the focus shifts to the stereoselective introduction of the hydroxyl group. This is typically accomplished through the asymmetric reduction of a ketone or the stereoselective hydroxylation of a C-H bond.

The asymmetric reduction of the prochiral ketone, 2-(pyridin-2-ylmethyl)cyclopentan-1-one, is one of the most direct methods to establish the stereochemistry of the alcohol. This transformation can be achieved with high efficiency and enantioselectivity using various catalytic systems.

Transition-metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are powerful techniques for this purpose. researchgate.net Catalysts based on rhodium, ruthenium, and iron, paired with chiral ligands, have proven effective in the reduction of aryl alkyl ketones, including those with a pyridine (B92270) ring. researchgate.net

Another highly reliable method is the Corey-Bakshi-Shibata (CBS) reduction, which employs chiral oxazaborolidine catalysts. researchgate.net This method is known for its high enantioselectivity in the reduction of a wide range of ketones. researchgate.netmdpi.com The reaction proceeds through a well-defined transition state, allowing for predictable stereochemical outcomes. Bioreduction using enzymes or whole-cell systems, such as Daucus carota root, can also provide complete enantioselectivity for certain substrates. researchgate.net

| Catalyst System | Reaction Type | Key Features | Potential Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral Oxazaborolidines (e.g., CBS catalyst) | Catalytic Borane Reduction | Predictable stereochemistry based on catalyst configuration; widely applicable. researchgate.netmdpi.com | Up to >95% ee researchgate.net |

| Ru/Rh/Fe Complexes with Chiral Ligands | Asymmetric Transfer Hydrogenation | Utilizes sustainable catalysts (Fe); effective for heteroaromatic ketones. researchgate.net | Up to 98% ee dicp.ac.cn |

| Plant-based Biocatalysts (e.g., Daucus carota) | Bioreduction | High enantioselectivity, environmentally friendly conditions. researchgate.net | Can achieve complete enantioselectivity (>99% ee) researchgate.net |

Directing-group-assisted C-H hydroxylation presents a modern approach to installing the hydroxyl group with high regio- and stereoselectivity. In a relevant strategy, a pyridine-imino group can act as a transient directing group for copper-mediated aerobic C-H hydroxylation. nih.govresearchgate.net The chirality of the amine used to form the imine can effectively control the site of hydroxylation on a complex scaffold. nih.gov By analogy, a cyclopentyl precursor functionalized with a chiral (pyridin-2-ylmethyl)imino group could undergo directed hydroxylation at the adjacent carbon, establishing the desired 1,2-amino alcohol relationship with predictable stereochemistry.

Chemo-, Regio-, and Stereoselective Coupling Reactions for Pyridine-Cyclopentanol Linkage

This strategy involves synthesizing the chiral cyclopentanol and the pyridine moieties separately and then joining them. This approach is advantageous as it allows for the optimization of the synthesis of each fragment independently. The key challenge lies in the final coupling step, which must proceed without compromising the stereochemical integrity of the cyclopentanol.

Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose. The Suzuki-Miyaura coupling, for example, can be used to form the C-C bond between a 2-halopyridine and a cyclopentylboronic acid or ester derivative. nih.gov The reaction conditions can be designed to be mild, preserving the stereocenters of the cyclopentanol fragment. The development of highly active phosphine (B1218219) ligands has enabled the efficient coupling of a wide variety of heterocyclic substrates, including chloropyridines, with boronic acids. nih.gov This method offers excellent chemo- and regioselectivity, ensuring the linkage occurs specifically at the desired position on the pyridine ring.

Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance and predictability. For the synthesis of 2-(Pyridin-2-ylmethyl)cyclopentan-1-ol, these methods can be envisioned to form the crucial bond between the pyridine ring and the cyclopentane moiety. A prominent strategy involves the coupling of a pyridine-containing electrophile with a cyclopentane-derived nucleophile, or vice versa.

Palladium-catalyzed reactions, such as the Suzuki, Stille, and Negishi couplings, are particularly well-suited for this purpose. nih.govmdpi.com A hypothetical Suzuki coupling, for instance, could involve the reaction of a 2-(halomethyl)pyridine with a cyclopentenylboronic acid derivative. Subsequent stereoselective hydration of the double bond would furnish the desired alcohol.

Another advanced approach is the direct C-H activation/cross-coupling of pyridine N-oxides. acs.orgacs.org This strategy avoids the pre-functionalization required for traditional cross-coupling reactions. In this scenario, pyridine N-oxide could be directly coupled with a non-activated secondary alkyl bromide, such as bromocyclopentane, in the presence of a palladium catalyst. acs.org The resulting N-oxide can then be reduced to the corresponding pyridine. While this method directly forms a pyridine-cyclopentane bond, further functionalization would be required to introduce the methylene (B1212753) linker and the hydroxyl group.

The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity in these transformations. The electronic properties of the pyridine ring can influence catalytic activity, often necessitating tailored ligand systems to promote efficient coupling. mdpi.comrsc.org

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Strategies

| Coupling Type | Pyridine Partner | Cyclopentane Partner | Catalyst/Ligand System (Example) | Key Bond Formed |

| Suzuki Coupling | 2-(Bromomethyl)pyridine | Cyclopent-1-en-1-ylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂, K₂CO₃ | Methylene-Cyclopentene |

| Stille Coupling | 2-(Chloromethyl)pyridine | 1-(Tributylstannyl)cyclopentene | PdCl₂(PPh₃)₂ | Methylene-Cyclopentene |

| C-H Alkylation | Pyridine N-Oxide | Cyclopentyl Bromide | Pd(OAc)₂, P(t-Bu)₃·HBF₄ | Pyridine-Cyclopentane |

Alkylation Strategies with Stereochemical Control

Establishing the desired stereochemistry at the C1 and C2 positions of the cyclopentanol ring is a significant synthetic challenge. Stereoselective alkylation of a cyclopentanone precursor is a powerful method to control the relative and absolute configuration of these centers. This approach typically involves the reaction of a cyclopentanone enolate, or its equivalent, with an electrophilic pyridine-containing fragment, such as 2-(halomethyl)pyridine (picolyl halide).

To achieve stereocontrol, one common strategy is the use of chiral auxiliaries. A chiral amine can be condensed with cyclopentanone to form a chiral enamine or imine. The auxiliary then sterically directs the incoming picolyl halide to one face of the enolate, leading to a diastereoselective alkylation. Subsequent removal of the auxiliary and reduction of the ketone yields the enantiomerically enriched this compound.

Alternatively, Lewis acid-promoted α-alkylation of silyl (B83357) enol ethers derived from cyclopentanone can be employed. orgsyn.org In the presence of a chiral Lewis acid catalyst, the reaction between the silyl enol ether and the picolyl halide can proceed with high enantioselectivity. This method avoids the need for stoichiometric chiral auxiliaries. The subsequent reduction of the resulting α-substituted cyclopentanone must also be controlled to set the stereochemistry of the hydroxyl group relative to the pyridin-2-ylmethyl substituent. Diastereoselective ketone reduction can be achieved using reagents like sodium borohydride (B1222165) or L-Selectride®, where the existing stereocenter directs the hydride attack.

Table 2: Comparison of Stereoselective Alkylation Approaches

| Method | Key Intermediate | Source of Stereocontrol | Subsequent Steps | Potential Outcome |

| Chiral Auxiliary | Chiral enamine/imine | Covalently attached chiral group | Hydrolysis, Ketone Reduction | High Diastereomeric Excess |

| Catalytic Asymmetric Alkylation | Silyl enol ether | Chiral Lewis Acid Catalyst | Ketone Reduction | High Enantiomeric Excess |

Multi-Component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. tcichemicals.com These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular complexity. nih.gov A one-pot synthesis, similarly, involves multiple sequential transformations within a single reaction vessel, avoiding the isolation and purification of intermediates.

For the synthesis of this compound, a hypothetical MCR could be designed to construct the substituted cyclopentane ring in a single step. For example, an unprecedented three-component reaction involving a pyridine-based aldehyde, an enal, and a nucleophilic heterocyclic carbene (NHC) could potentially lead to a densely substituted cyclopentanone precursor. rsc.org Such a cascade might involve an initial Stetter or Michael reaction followed by an intramolecular aldol (B89426) cyclization.

Table 3: Conceptual One-Pot and MCR Strategies

| Strategy | Reactants (Example) | Key Processes | Advantages |

| Multi-Component Reaction | Pyridine-2-carbaldehyde, Cinnamaldehyde, Oxazolone | NHC-catalyzed Michael addition, Intramolecular cyclization | Rapid assembly of core structure, High bond-forming efficiency rsc.org |

| One-Pot Synthesis | 2-Methylpyridine, n-BuLi, Cyclopentenone, then L-Selectride® | Nucleophilic addition, Stereoselective ketone reduction | Operational simplicity, Reduced waste, Improved overall yield |

Stereochemical Investigations and Chiral Recognition in 2 Pyridin 2 Ylmethyl Cyclopentan 1 Ol Systems

Analysis of Stereoisomeric Forms and Diastereomeric Relationships

The molecular structure of 2-(Pyridin-2-ylmethyl)cyclopentan-1-ol contains two stereocenters: one at the carbon atom of the cyclopentanol (B49286) ring bearing the hydroxyl group (C-1) and the other at the carbon atom where the pyridin-2-ylmethyl group is attached (C-2). The presence of these two chiral centers gives rise to a total of four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.

The relationship between stereoisomers that are not mirror images of each other is defined as diastereomeric. In the context of this compound, the cis and trans isomers, which differ in the relative orientation of the hydroxyl and pyridin-2-ylmethyl groups on the cyclopentane (B165970) ring, are diastereomers. Each of these diastereomers is chiral and exists as a pair of enantiomers.

Table 1: Possible Stereoisomers of this compound

| Stereoisomer Configuration | Relationship |

| (1R, 2R) | Enantiomer of (1S, 2S) |

| (1S, 2S) | Enantiomer of (1R, 2R) |

| (1R, 2S) | Enantiomer of (1S, 2R) |

| (1S, 2R) | Enantiomer of (1R, 2S) |

| (1R, 2R) and (1R, 2S) | Diastereomers |

| (1S, 2S) and (1S, 2R) | Diastereomers |

Methodologies for the Resolution and Enantiopurity Assessment of Stereoisomers

The separation of the enantiomeric pairs of this compound, a process known as resolution, is a critical step in obtaining stereochemically pure compounds. Various techniques can be employed for this purpose.

One common method is the formation of diastereomeric salts. This involves reacting the racemic mixture of the amino alcohol with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid or mandelic acid), to form diastereomeric salts. These salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual enantiomers of the target compound can be recovered by removing the resolving agent.

Another powerful technique is chiral chromatography. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used analytical and preparative method for separating enantiomers. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, enabling their separation and quantification. Gas chromatography (GC) with a chiral column can also be utilized for the analysis of volatile derivatives of the compound.

The enantiopurity, or enantiomeric excess (ee), of the resolved stereoisomers is typically determined using chiral HPLC or GC, as well as by nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents.

Chiral Discrimination and Enantioselective Interactions

Chiral discrimination is the process by which a chiral environment or molecule interacts differently with the enantiomers of another chiral compound. For this compound, these interactions can occur in various contexts, including host-guest complexation and supramolecular recognition.

The pyridine (B92270) and hydroxyl functional groups in the molecule can participate in hydrogen bonding and other non-covalent interactions. In the presence of a chiral host molecule, such as a cyclodextrin (B1172386) or a chiral crown ether, the different spatial arrangements of these groups in the enantiomers of this compound can lead to the formation of diastereomeric host-guest complexes with different stabilities. This difference in stability is the basis for enantioselective recognition.

These enantioselective interactions are crucial in various applications, such as in the development of chiral sensors and in asymmetric catalysis, where the compound might act as a chiral ligand.

Influence of Stereochemistry on Molecular Reactivity and Functional Properties

The specific three-dimensional arrangement of atoms in each stereoisomer of this compound has a significant influence on its chemical reactivity and functional properties. The relative orientation of the hydroxyl and pyridin-2-ylmethyl groups can affect the molecule's ability to participate in intra- and intermolecular interactions.

For instance, in reactions where the hydroxyl or pyridine group acts as a directing group or participates in the reaction mechanism, the stereochemistry will dictate the accessibility of these groups and the stereochemical outcome of the reaction. In the context of medicinal chemistry, different stereoisomers of a chiral molecule often exhibit distinct pharmacological activities and metabolic profiles due to the stereospecificity of biological receptors and enzymes.

The functional properties, such as the ability to act as a chiral ligand in asymmetric synthesis, are also highly dependent on the stereochemistry. The precise spatial positioning of the coordinating nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group is critical for creating a specific chiral environment around a metal center, which in turn influences the enantioselectivity of the catalyzed reaction.

Reactivity Profiles and Derivatization Pathways of 2 Pyridin 2 Ylmethyl Cyclopentan 1 Ol

Selective Transformations of the Hydroxyl Moiety

The secondary alcohol functionality in 2-(Pyridin-2-ylmethyl)cyclopentan-1-ol is a versatile handle for various chemical modifications, including oxidation, esterification, etherification, and conversion into a good leaving group.

The secondary alcohol can be readily oxidized to the corresponding ketone, 2-(Pyridin-2-ylmethyl)cyclopentan-1-one. The choice of oxidizing agent is crucial to ensure selective oxidation without affecting the pyridine (B92270) ring. Mild oxidizing agents are generally preferred for this transformation.

Common reagents for the oxidation of secondary alcohols to ketones include pyridinium (B92312) chlorochromate (PCC) and reagents used in Swern or Dess-Martin periodinane oxidations. Stronger oxidizing agents like chromic acid can also be employed, as secondary alcohols are resistant to overoxidation to carboxylic acids.

Table 1: Oxidation of this compound

| Reagent | Solvent | Temperature | Product |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature | 2-(Pyridin-2-ylmethyl)cyclopentan-1-one |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room Temperature | 2-(Pyridin-2-ylmethyl)cyclopentan-1-one |

| Oxalyl chloride, DMSO, Triethylamine (Swern Oxidation) | Dichloromethane (CH₂Cl₂) | -78 °C to Room Temperature | 2-(Pyridin-2-ylmethyl)cyclopentan-1-one |

The hydroxyl group can undergo esterification with acyl chlorides or anhydrides in the presence of a base, such as pyridine or triethylamine, to form the corresponding esters. Similarly, etherification can be achieved by deprotonating the alcohol with a strong base to form an alkoxide, which is then reacted with an alkyl halide.

Sulfonylation, the reaction with a sulfonyl chloride in the presence of a base, converts the alcohol into a sulfonate ester. This transformation is discussed in more detail in the following section as it also serves to create an activated leaving group.

Table 2: Esterification and Etherification of this compound

| Reaction Type | Reagent | Base | Product |

| Esterification | Acetyl Chloride | Pyridine | 2-(Pyridin-2-ylmethyl)cyclopentyl acetate |

| Esterification | Benzoyl Chloride | Triethylamine | 2-(Pyridin-2-ylmethyl)cyclopentyl benzoate |

| Etherification | Sodium Hydride (NaH), then Methyl Iodide (CH₃I) | - | 1-Methoxy-2-(pyridin-2-ylmethyl)cyclopentane |

To facilitate nucleophilic substitution reactions at the carbon bearing the hydroxyl group, the -OH group must first be converted into a better leaving group. This is commonly achieved by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate. The reaction is typically carried out by treating the alcohol with the corresponding sulfonyl chloride in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group, allowing for subsequent displacement by a wide range of nucleophiles.

Table 3: Formation of Activated Leaving Groups from this compound

| Reagent | Base | Product |

| p-Toluenesulfonyl Chloride (TsCl) | Pyridine | 2-(Pyridin-2-ylmethyl)cyclopentyl 4-methylbenzenesulfonate |

| Methanesulfonyl Chloride (MsCl) | Triethylamine | 2-(Pyridin-2-ylmethyl)cyclopentyl methanesulfonate |

Modifications and Functionalization of the Pyridine Nucleus

The pyridine ring of this compound offers several avenues for functionalization, primarily centered around the basic nitrogen atom and the aromatic carbon atoms.

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it nucleophilic and basic. This allows for reactions with electrophiles.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. researchgate.net This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitutions.

N-Alkylation and Quaternization: The nitrogen atom can be alkylated by treatment with alkyl halides. This reaction leads to the formation of a positively charged pyridinium salt, a process known as quaternization. The resulting pyridinium salts can have altered biological activities and physical properties.

Table 4: N-Functionalization and Quaternization of this compound

| Reaction Type | Reagent | Product |

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | 2-((1-Oxidopyridin-1-ium-2-yl)methyl)cyclopentan-1-ol |

| N-Alkylation | Methyl Iodide (CH₃I) | 2-(((1-Methylpyridin-1-ium-2-yl)methyl)cyclopentan-1-ol) iodide |

The pyridyl group can direct the functionalization of the aromatic C-H bonds. The nitrogen atom can act as a directing group, facilitating the substitution at the ortho position (C-3 or C-6).

Directed ortho-Metalation (DoM): In the presence of a strong base, such as an organolithium reagent, a proton ortho to the directing group can be abstracted to form a lithiated intermediate. This intermediate can then react with various electrophiles to introduce a new substituent at the ortho position. The methylene (B1212753) bridge between the pyridine and cyclopentanol (B49286) moieties can also influence the regioselectivity of this process.

Transition Metal-Catalyzed C-H Activation: Catalytic systems, often employing rhodium or palladium, can activate the C-H bonds of the pyridine ring. nih.govrsc.org The pyridine nitrogen can coordinate to the metal center, directing the catalytic functionalization to a specific C-H bond, typically at the ortho position. This allows for the introduction of aryl, alkyl, or other functional groups.

Table 5: Directed Aromatic Functionalization of this compound

| Reaction Type | Reagents | Product (Major Isomer) |

| Directed ortho-Metalation | 1. n-Butyllithium (n-BuLi) 2. Bromine (Br₂) | 2-((3-Bromopyridin-2-yl)methyl)cyclopentan-1-ol |

| Pd-Catalyzed C-H Arylation | Phenylboronic acid, Pd(OAc)₂, Oxidant | 2-((3-Phenylpyridin-2-yl)methyl)cyclopentan-1-ol |

Transition Metal-Mediated Transformations Involving the Pyridine

The pyridine moiety of this compound is a key functional group for engaging in transition metal-mediated transformations. The nitrogen atom's lone pair of electrons allows it to act as a classic Lewis base, coordinating to a wide array of transition metal centers. wikipedia.org This coordination can serve multiple purposes: it can activate the molecule for subsequent reactions, act as a directing group, or form part of a catalytically active species.

The molecule can function as a bidentate N,O-ligand, with both the pyridine nitrogen and the cyclopentanol oxygen coordinating to a metal center. This chelation can form a stable five-membered ring, enhancing the stability and influencing the stereochemistry of the resulting metal complex. Such complexes, particularly with metals like rhodium, palladium, nickel, and cobalt, are known to be active in a variety of catalytic processes. wikipedia.orgresearchgate.netjscimedcentral.com

Potential catalytic applications for complexes of this compound are diverse. For instance, rhodium-pyridine complexes are known to catalyze hydrogenation and hydroformylation reactions. researchgate.net Palladium complexes are extensively used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and the subject compound could serve as a ligand to stabilize the palladium catalyst. mdpi.com Furthermore, iron and cobalt complexes with pyridine-based ligands have been investigated for their roles in oxidation and reduction catalysis, including the electrochemical reduction of CO2. osti.govescholarship.org

| Transition Metal (M) | Potential Complex Type | Catalyzed Transformation | Potential Role of Ligand |

|---|---|---|---|

| Palladium (Pd) | [Pd(N,O-ligand)Cl₂] | Suzuki-Miyaura Cross-Coupling | Stabilize Pd(0)/Pd(II) catalytic cycle |

| Rhodium (Rh) | [Rh(N,O-ligand)(COD)]⁺ | Asymmetric Hydrogenation | Induce enantioselectivity |

| Iron (Fe) | [Fe(N,O-ligand)Cl₃] | C-H Bond Oxidation | Tune redox potential of the metal center |

| Copper (Cu) | [Cu(N,O-ligand)OAc]₂ | N-Arylation of Pyridones | Facilitate reductive elimination |

| Nickel (Ni) | [Ni(N,O-ligand)Br₂] | Kumada Coupling | Prevent catalyst deactivation |

Cyclopentane (B165970) Ring Transformations and Skeletal Rearrangements

The carbocyclic cyclopentane core of the molecule presents opportunities for skeletal transformations, including stereoselective functionalization and ring expansion or contraction.

Stereoselective Functionalization of Ring Positions

This compound possesses two stereocenters: C1 (bearing the hydroxyl group) and C2 (bearing the pyridylmethyl substituent). This diastereomeric nature makes stereoselective functionalization a critical aspect of its chemistry. Reactions can be designed to selectively modify existing functional groups or introduce new ones with high stereocontrol.

One primary target for functionalization is the secondary alcohol at the C1 position.

Stereoselective Oxidation: The hydroxyl group can be oxidized to a ketone, 2-(pyridin-2-ylmethyl)cyclopentanone. The use of chiral catalysts could potentially achieve a kinetic resolution, selectively oxidizing one enantiomer over the other.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) and subsequently displaced by a nucleophile via an Sₙ2 reaction. This would proceed with inversion of stereochemistry at C1. The Mitsunobu reaction offers another pathway to achieve this inversion directly from the alcohol.

Furthermore, the existing stereocenters and the coordinating pyridyl group can direct functionalization to other positions on the cyclopentane ring. For instance, a metal complex formed at the pyridylmethyl group could direct C-H activation and subsequent functionalization at a specific, sterically accessible C-H bond on the cyclopentane ring, a strategy of increasing importance in modern organic synthesis. mdpi.com

| Reaction Type | Target Position | Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| Mitsunobu Reaction | C1 | DEAD, PPh₃, Nu-H | Inversion of stereochemistry at C1 with incorporation of Nu |

| Sharpless Asymmetric Dihydroxylation | (If C=C introduced) | AD-mix-α or AD-mix-β | Diastereoselective formation of a diol |

| Directed C-H Activation | C3, C4, or C5 | Pd(OAc)₂, oxidant | Functionalization (e.g., acyloxylation) at a specific ring position |

| Kinetic Resolution via Acylation | C1 | Chiral lipase, acyl donor | Enantioselective acylation of one enantiomer |

Ring Expansion/Contraction Studies

Skeletal rearrangements, particularly ring expansions of cycloalkanes, are powerful methods for synthesizing larger ring systems that may be otherwise difficult to access. baranlab.org For a cyclopentanol derivative, a common strategy for ring expansion is the Tiffeneau-Demjanov rearrangement or a related carbocation-mediated process. baranlab.orgyoutube.com

A plausible pathway for the ring expansion of this compound would involve a multi-step sequence:

Conversion of the hydroxyl group to an amine: This could be achieved via oxidation to the ketone, followed by reductive amination.

Formation of a diazonium salt: Treatment of the resulting aminocyclopentane derivative with nitrous acid (HONO) would generate an unstable diazonium intermediate.

Carbocation rearrangement: Loss of N₂ from the diazonium salt would generate a secondary carbocation on the cyclopentane ring. Subsequent migration of one of the adjacent ring carbons (a C-C bond) to the carbocation center would result in the expansion of the five-membered ring to a six-membered cyclohexane (B81311) ring, with the positive charge now located on a different carbon. youtube.com

Trapping of the carbocation: The resulting cyclohexyl carbocation would be trapped by water to yield a cyclohexanol (B46403) product.

This sequence would transform the cyclopentyl scaffold into a cyclohexyl one, representing a significant skeletal rearrangement. The regiochemical and stereochemical outcome of such a rearrangement would depend heavily on the migratory aptitude of the adjacent carbon atoms and the stability of the intermediate carbocations.

Reaction Mechanism Elucidation for Key Derivatization Pathways

Understanding the reaction mechanisms for the derivatization of this compound is crucial for optimizing reaction conditions and controlling product selectivity. Elucidation typically involves a combination of experimental and computational methods.

For transition metal-mediated reactions, the mechanism often involves a catalytic cycle with distinct steps such as oxidative addition, reductive elimination, migratory insertion, and transmetalation. mdpi.com For a hypothetical palladium-catalyzed cross-coupling reaction using our compound as a ligand, key mechanistic questions would include:

How does the N,O-ligand coordinate to the palladium center during different oxidation states (Pd(0), Pd(II), Pd(IV))?

Does the ligand dissociate at any stage of the catalytic cycle?

How does the steric and electronic nature of the ligand influence the rate-determining step?

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating these questions. osti.govescholarship.org DFT calculations can map the potential energy surface of the reaction, identify the structures of transition states and intermediates, and calculate activation barriers for different pathways. researchgate.net This can reveal, for instance, whether a reaction proceeds via an outer-sphere or inner-sphere mechanism and explain observed selectivities.

Experimental approaches are also vital. Kinetic studies can determine the reaction order with respect to each component, helping to identify the species involved in the rate-determining step. Isotope labeling experiments (e.g., using deuterium) can pinpoint which bonds are broken or formed in key steps. Spectroscopic techniques like in-situ NMR or IR can be used to observe and characterize reactive intermediates that may be present in low concentrations during the reaction.

Advanced Computational and Theoretical Chemistry of 2 Pyridin 2 Ylmethyl Cyclopentan 1 Ol

Conformational Analysis and Energy Landscapes of Stereoisomers

Due to the presence of chiral centers and rotatable bonds, 2-(Pyridin-2-ylmethyl)cyclopentan-1-ol can exist in various stereoisomeric forms and conformations. A thorough conformational analysis would involve systematically exploring the potential energy surface to identify stable conformers and the energy barriers between them. This would result in an energy landscape, pinpointing the most probable shapes the molecule will adopt. Such an analysis is critical for understanding its biological activity and physical properties. However, no published energy landscapes or detailed conformational studies for the stereoisomers of this specific compound were found.

Prediction of Spectroscopic Signatures for Mechanistic Insight

Computational methods can predict various spectroscopic signatures, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions are invaluable for interpreting experimental spectra and can provide insights into the molecule's structure and electronic transitions. For this compound, predicted spectra would aid in its identification and characterization. Currently, there are no available published predicted spectroscopic data for this compound.

Investigation of Reaction Pathways and Transition State Geometries

Theoretical chemistry can be employed to map out potential reaction pathways for the synthesis or degradation of this compound. By calculating the geometries and energies of transition states, chemists can understand the mechanisms of reactions, predict reaction rates, and optimize reaction conditions. Such investigations are crucial for synthetic chemistry and for understanding the molecule's stability and reactivity. No studies detailing the reaction pathways or transition state geometries involving this compound have been identified.

Rational Design of Analogs via Computational Screening

Computational screening is a powerful tool for the rational design of new molecules with desired properties. By starting with the structure of this compound, researchers could computationally design and evaluate a library of analogs to identify candidates with improved activity, selectivity, or other properties. This in silico approach can significantly accelerate the drug discovery and materials science research process. While this is a potential application, there is no evidence of such computational screening studies having been performed for this specific compound.

Exploration of Non Therapeutic Applications and Advanced Material Precursors

Chiral Auxiliary Roles in Asymmetric Catalysis and Synthesis

The molecular structure of 2-(Pyridin-2-ylmethyl)cyclopentan-1-ol, containing a stereogenic center, makes it a candidate for use as a chiral auxiliary. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, after which they are removed. The principle relies on the auxiliary's existing chirality to create a diastereomeric intermediate that favors the formation of one enantiomer over another during a chemical reaction.

While the broader class of chiral 1,2-amino alcohols are well-established as effective chiral auxiliaries in asymmetric synthesis, specific documented examples detailing the application of this compound for this purpose are not extensively reported in publicly available research. In theory, the cyclopentanol (B49286) portion of the molecule could be temporarily attached to a substrate, and the pyridine (B92270) ring could influence the stereochemical outcome of reactions such as alkylations or aldol (B89426) additions through steric hindrance or chelation to a metal catalyst. An enantioselective synthesis of cyclopentenones using D-glucose-derived chiral auxiliaries highlights a relevant methodological approach.

Design and Development of Ligands for Transition Metal Catalysis

The pyridine nitrogen and the hydroxyl oxygen in this compound can act as a bidentate ligand, coordinating to a central transition metal atom. Such metal-ligand complexes are pivotal in homogeneous catalysis. The chiral nature of the ligand can facilitate asymmetric catalysis, where the metallic center catalyzes a reaction, and the ligand's stereochemistry dictates the chirality of the product.

Pyridine-containing ligands are widely used in transition metal complexes due to the sp² lone pair on the nitrogen atom, which effectively forms σ-bonds with vacant metal orbitals. The combination with an alcohol functional group allows for the formation of stable chelate rings with the metal center, enhancing the complex's stability and influencing its catalytic activity. Amino alcohols and 2-pyridonates are recognized as versatile ligand platforms in 3d transition metal chemistry and catalysis. While the general utility of such scaffolds is well-documented, specific catalytic systems employing this compound as the controlling ligand are specialized and not broadly reported.

Table 1: Potential Transition Metal Coordination

| Metal Center | Potential Geometry | Potential Catalytic Application |

|---|---|---|

| Ruthenium (Ru) | Octahedral | Asymmetric Transfer Hydrogenation |

| Palladium (Pd) | Square Planar | Cross-Coupling Reactions |

| Copper (Cu) | Tetrahedral/Square Planar | Asymmetric Alkylation |

| Rhodium (Rh) | Square Planar | Hydroformylation |

Building Block for Complex Organic Architectures in Natural Product Synthesis or Methodology Development

Functionalized pyridine and cyclopentane (B165970) rings are common motifs in natural products and complex organic molecules. Consequently, this compound serves as a valuable chiral building block, providing a pre-functionalized scaffold for the synthesis of more elaborate structures. Its bifunctional nature allows for sequential or orthogonal chemical modifications at the pyridine ring and the cyclopentanol moiety.

For instance, the hydroxyl group can be oxidized to a ketone or converted into a leaving group for nucleophilic substitution, while the pyridine ring can undergo N-alkylation or aromatic substitution reactions. This versatility makes it a useful starting material in synthetic campaigns aimed at constructing complex molecular targets or in the development of new synthetic methodologies. The synthesis of cyclopentanoid natural products often involves intricate strategies where such pre-functionalized cyclopentane derivatives could streamline the process.

Integration into Supramolecular Assemblies and Functional Materials

The directional bonding capabilities of the pyridine nitrogen and the hydrogen-bonding potential of the hydroxyl group make this compound a suitable component for constructing supramolecular assemblies and coordination polymers. Coordination polymers are extended networks of metal ions linked by organic ligands, and their properties are dictated by the geometry of the metal center and the structure of the ligand.

The use of pyridine-based ligands in forming one-, two-, or three-dimensional coordination polymers is a well-established field. The this compound ligand could bridge metal centers, with the bulky and chiral cyclopentyl group influencing the packing of the polymer chains in the solid state. This could lead to the formation of chiral frameworks with potential applications in enantioselective separation or catalysis. Self-assembly through hydrogen bonding involving the hydroxyl group is another possibility for creating organized supramolecular structures.

Application as a Molecular Probe for in vitro Mechanistic Biological Investigations (Non-Clinical/Non-Therapeutic)

In the context of fundamental biological research, molecules like this compound can be used as molecular probes to investigate biological processes in vitro. These applications are non-therapeutic and are aimed at understanding mechanisms of action at a molecular level. For example, derivatives of this compound could be synthesized with fluorescent tags or reactive groups to label specific enzymes or receptors.

The pyridine moiety is present in many biologically active compounds, and understanding its interaction with biological targets is of fundamental interest. Studies on quinine (B1679958) derivatives, which contain a quinoline (B57606) ring system structurally related to pyridine, have explored their various biological interactions in vitro. A molecule like this compound could be used in competitive binding assays or as a tool compound to probe the active site of a protein without the intention of developing a clinical drug.

Synthesis of Structure-Reactivity Relationship (SRR) Analogs for Fundamental Chemical Understanding

To understand the fundamental chemical properties of a molecule, chemists often synthesize a series of analogs and study how systematic structural changes affect reactivity. This process, known as a structure-reactivity relationship (SRR) study, is distinct from structure-activity relationship (SAR) studies aimed at clinical drug development.

For this compound, analogs could be synthesized to probe electronic and steric effects. For example, electron-donating or electron-withdrawing groups could be introduced onto the pyridine ring to modulate the basicity of the nitrogen atom. The stereochemistry of the cyclopentanol ring could be varied to understand its influence on the molecule's coordinating ability or its role in asymmetric induction. Such studies provide fundamental insights into reaction mechanisms, ligand properties, and non-covalent interactions. For instance, novel cyclopentyl-pyrimidine based analogues have been synthesized to probe these relationships for kinase inhibition.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| D-glucose |

Q & A

Q. Key factors affecting yield :

- Catalyst selection : Palladium or nickel catalysts improve hydrogenation efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Temperature : Moderate heating (60–80°C) balances reaction speed and side-product formation.

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Key Conditions |

|---|---|---|---|

| Reductive amination | 65–75 | >95% | H₂ (50 psi), Pd-C, EtOH |

| Grignard addition | 50–60 | 90–93% | THF, −20°C to RT |

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Answer: Contradictions often arise from variations in assay conditions, stereochemical purity, or target specificity. To address this:

Standardize assays : Use high-throughput screening (HTS) with controlled cell lines (e.g., HEK293 for receptor binding) to minimize variability .

Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding affinities to targets like cytochrome P450 enzymes .

Comparative analysis : Cross-reference results with structurally similar compounds (e.g., 2-(imidazolylmethyl) analogs) to identify substituent-specific effects .

Case Study : Discrepancies in IC₅₀ values for kinase inhibition were resolved by verifying enantiomeric purity via chiral HPLC and repeating assays under standardized ATP concentrations .

Basic: What spectroscopic techniques are recommended for structural characterization?

Answer:

- X-ray crystallography : Resolve absolute configuration using SHELXL for refinement (CCDC deposition recommended) .

- NMR : Assign stereochemistry via H-H COSY and NOESY (e.g., cyclopentanol ring protons at δ 3.5–4.0 ppm) .

- IR spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and pyridine C=N (1600 cm⁻¹) stretches .

Tip : For ambiguous stereocenters, compare experimental optical rotation with DFT-calculated values .

Advanced: What computational methods predict interactions with cytochrome P450 enzymes?

Answer:

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron donation/acceptance at the enzyme’s active site .

Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., using GROMACS) to evaluate hydrogen-bonding networks with heme iron .

QSAR modeling : Train models on datasets of known P450 inhibitors to predict inhibition constants (Kᵢ) .

Example : A study found that the pyridine nitrogen’s lone pair coordinates with P450’s Fe³⁺, which was validated by mutagenesis (Fe³⁺ → Zn²⁺) reducing binding affinity by 90% .

Basic: How does stereochemistry affect physicochemical properties?

Answer:

- Solubility : The (1R,2R)-enantiomer exhibits higher aqueous solubility due to favorable hydrogen bonding with water .

- Melting point : Diastereomers differ by 20–30°C (e.g., (1R,2S)-: 98°C vs. (1R,2R)-: 125°C) due to crystal packing efficiency .

- LogP : The trans configuration ((1R,2R)-) has a lower LogP (1.2 vs. 1.8 for cis) due to reduced hydrophobicity .

Analytical validation : Use chiral stationary-phase HPLC (e.g., Chiralpak AD-H) with polarimetric detection .

Advanced: What strategies optimize enantiomeric purity during synthesis?

Answer:

Asymmetric catalysis : Employ Jacobsen’s Mn(III)-salen catalysts for kinetic resolution (≥90% ee) .

Chromatographic resolution : Use simulated moving bed (SMB) chromatography with cellulose tris(3,5-dimethylphenylcarbamate) .

Enzymatic resolution : Lipase-catalyzed acetylation selectively modifies one enantiomer (e.g., CAL-B in tert-butyl methyl ether) .

Table 2 : Enantiomeric Excess (ee) Optimization

| Strategy | ee (%) | Throughput (g/h) |

|---|---|---|

| Asymmetric catalysis | 90–95 | 5–10 |

| SMB chromatography | 99+ | 1–2 |

| Enzymatic resolution | 85–88 | 3–5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.